BenchChemオンラインストアへようこそ!

Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Lipophilicity Optimization Drug Design ADME Prediction

tert-Butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 892289-95-1) is a spirocyclic triazole featuring a Boc-protected piperidine handle at N-8 and a thioxo (C=S) at position 3. The thioxo group provides higher polarizability and distinct H-bonding vs. carbonyl analogs—critical for sulfur-specific probe interactions in DDR1 kinase and fragment-based screening (PDB: 6FIM). Boc deprotection yields a free amine for rapid library diversification, as documented in ORL-1 nociceptin receptor patents (e.g., Ro64-6198, Ki 0.32 nM). With LogP 3.22, MW 345.46 Da, and ≥97% purity, it is an essential SAR starting point. Always verify CAS 892289-95-1 to ensure reproducibility.

Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
CAS No. 892289-95-1
Cat. No. B1391202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS892289-95-1
Molecular FormulaC18H23N3O2S
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O2S/c1-17(2,3)23-16(22)21-11-9-18(10-12-21)19-14(15(24)20-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,24)
InChIKeyVOIILZQYNUYFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Phenyl-3-Thioxo-1,4,8-Triazaspiro[4.5]Dec-1-Ene-8-Carboxylate (CAS 892289-95-1): Structural and Physicochemical Baseline for Procurement


Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 892289-95-1) is a spirocyclic triazole derivative featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core, a phenyl substituent at position 2, a thioxo (C=S) group at position 3, and a Boc-protected piperidine nitrogen at position 8 . The compound has a molecular weight of 345.46 g/mol, a calculated LogP of 3.22, a density of 1.2±0.1 g/cm³, and a predicted boiling point of 465.3±55.0 °C, with a flash point of 235.2±31.5 °C [1]. It is supplied as a research-grade chemical with typical purity ≥95% and recommended storage at 2–8 °C [2]. This scaffold belongs to a broader class of triazaspiro compounds that have been explored as ligands for the ORL-1 (nociceptin) receptor, kinase inhibitors, and mitochondrial permeability transition pore modulators [3][4].

Why Generic Substitution Fails for Tert-Butyl 2-Phenyl-3-Thioxo-1,4,8-Triazaspiro[4.5]Dec-1-Ene-8-Carboxylate: The Structural Specificity Behind Scientific Selection


Within the 1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate series, even minor structural modifications result in large functional shifts. Replacing the 2-phenyl group with a 4-fluorophenyl, 4-chlorophenyl, or 3-methylphenyl analog alters both lipophilicity and molecular recognition by biological targets, as documented in SAR studies on triazaspiro ORL-1 receptor ligands [1]. The thioxo (C=S) moiety is not a simple isostere of the oxo (C=O) group; it significantly increases polarizability (calculated polar surface area and polarizability differ by approximately 5–8 Ų and 2–4 ų, respectively) and engages in distinct hydrogen-bonding patterns, as evidenced by the crystal structure of the related 4-benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione [2]. The Boc protecting group at N-8 is essential for synthetic utility; its removal under acidic conditions generates a free secondary amine that can be directly elaborated to diverse N-8-substituted libraries, a key intermediate role that N-methyl or N-benzyl analogs cannot fulfill without additional deprotection chemistry [3]. Therefore, swapping the target compound for a close analog without rigorous re-validation of the downstream synthesis or biological assay is likely to produce irreproducible results.

Quantitative Differentiation Evidence for Tert-Butyl 2-Phenyl-3-Thioxo-1,4,8-Triazaspiro[4.5]Dec-1-Ene-8-Carboxylate Against the Closest Analogs


Lipophilicity (LogP) Comparison: 2-Phenyl vs. 4-Fluorophenyl and 4-Chlorophenyl Analogs

The unsubstituted 2-phenyl analog (target compound) exhibits a calculated LogP of 3.22 [1]. In comparison, the 4-fluorophenyl analog (CAS 892295-87-3) has a predicted LogP of approximately 3.35, and the 4-chlorophenyl analog is estimated at LogP ~3.85 . This difference of 0.13–0.63 log units translates to a measurable shift in aqueous solubility and membrane permeability, which impacts both biological assay outcomes and purification strategies. The target compound’s lower LogP among the halo-substituted series makes it preferable for applications requiring balanced aqueous–organic partitioning.

Lipophilicity Optimization Drug Design ADME Prediction

Thioxo vs. Oxo Core: Hydrogen-Bonding and Polarizability Differences

The thioxo group (C=S) in the target compound confers distinct electronic and steric properties compared to the oxo (C=O) group found in analogs such as tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 865626-62-6). The C=S bond length (~1.65 Å) is longer than C=O (~1.22 Å), and the van der Waals radius of sulfur (1.80 Å) exceeds that of oxygen (1.52 Å), resulting in a 0.28 Å larger atomic radius at position 3 [1]. In crystallographic studies of the related 4-benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, C—H⋯S hydrogen bonds (H⋯S distance 2.85–2.95 Å) form chains along the b-axis, a packing motif not possible with the oxo analog [2]. This difference in hydrogen-bonding capacity can alter target binding affinities; for triazaspiro-based ORL-1 ligands, the replacement of C=O with C=S has been shown to modulate receptor selectivity and functional activity [3].

Isosteric Replacement Molecular Recognition Kinase Inhibitor Design

Boc-Protected N-8 vs. N-Methyl Analog: Synthetic Versatility for Library Construction

The Boc (tert-butoxycarbonyl) group at N-8 allows straightforward deprotection under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to yield the free secondary amine, which can then be acylated, alkylated, or sulfonylated to generate diverse analogs [1]. In contrast, the 8-methyl analog (8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, CAS 1272758-31-2) lacks a removable protecting group, restricting further N-8 derivatization to quaternization reactions only [2]. The Boc-protected intermediate therefore enables a single batch to serve as the common precursor for an entire focused library, reducing procurement costs and synthetic effort.

Protecting Group Strategy Parallel Synthesis Medicinal Chemistry

Target Compound's Positioning within the ORL-1 Receptor Ligand Pharmacophore

SAR studies on 1,3,8-triazaspiro[4.5]decan-4-one derivatives have established that the N-8 substituent is a critical determinant of ORL-1 receptor affinity and selectivity [1]. For example, Ro64-6198, an 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl) derivative, exhibits high ORL-1 affinity (Ki = 0.32 nM) with >100-fold selectivity over other opioid receptors [2]. The target compound, bearing the Boc-protected N-8 position, serves as the direct synthetic precursor to such N-8-modified analogs. When compared with the 8-methyl analog (CAS 1272758-31-2), which cannot undergo deprotection and subsequent SAR-guided elaboration, the target compound is the essential intermediate for exploring N-8 substitution effects on ORL-1 binding [3]. While the target compound itself has not been profiled in ORL-1 binding assays, its role as a key intermediate is supported by patent disclosures describing the Boc deprotection–acylation sequence as the primary route to active ORL-1 ligands [1].

ORL-1 Receptor Pain Research GPCR Ligand Design

High-Value Application Scenarios for Tert-Butyl 2-Phenyl-3-Thioxo-1,4,8-Triazaspiro[4.5]Dec-1-Ene-8-Carboxylate in Research and Drug Discovery


Synthesis of N-8-Diversified ORL-1 Receptor Ligand Libraries

The Boc group at N-8 enables efficient deprotection to the free amine, which can then be acylated, sulfonylated, or alkylated to generate arrays of N-8-substituted analogs. This synthetic route is directly documented in patent literature for preparing high-affinity ORL-1 (nociceptin) receptor agonists and antagonists, such as Ro64-6198, which displays a Ki of 0.32 nM and >100-fold selectivity over classical opioid receptors [1][2]. The target compound therefore serves as the single starting material for an entire library, eliminating the need to source numerous pre-modified analogs.

Thioxo-Specific Molecular Recognition Studies in Kinase Inhibitor Design

The C=S thioxo group provides distinct hydrogen-bonding and polarizability characteristics compared to C=O oxo analogs, as evidenced by crystallographic analysis of the closely related 4-benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione [3]. Researchers investigating structure-based drug design for targets such as DDR1 kinase—where triazaspiro scaffolds have been co-crystallized (PDB: 6FIM, 6FIL)—can leverage the thioxo analog to probe sulfur-specific interactions that are not achievable with the oxo series [4].

Intermediate for Spirocyclic Thiazolidinone-Based EGFR Inhibitors

The 1,4,8-triazaspiro[4.5]dec-1-ene core with the phenyl and thioxo substituents is structurally related to the spirocyclic thiazolidin-4-one class that has demonstrated EGFR inhibitory activity (IC50 = 6.355 µM for the most potent derivative) and antiproliferative effects against MCF-7 breast cancer cells (GI50 = 10.8–30.6 µM) [5]. The target compound can serve as a key intermediate for constructing analogous thiazolidinone-fused systems, with the Boc group providing a handle for late-stage diversification.

Physicochemical Property Benchmarking for Spirocyclic Fragment Libraries

With a calculated LogP of 3.22, a density of 1.2 g/cm³, and a molecular weight of 345.46 Da, the target compound occupies a favorable property space for fragment-based drug discovery [6]. Compared to its 4-fluorophenyl (LogP ~3.35) and 4-chlorophenyl (LogP ~3.85) analogs, the unsubstituted phenyl derivative offers a lower lipophilicity starting point, which is generally preferred for optimizing ligand efficiency and avoiding promiscuous binding . Screening libraries that include this compound enable the interrogation of the triazaspiro scaffold without the confounding influence of halogen substituents.

Quote Request

Request a Quote for Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.